trans-Cyclopentane-1,2-dicarboxylic acid

説明

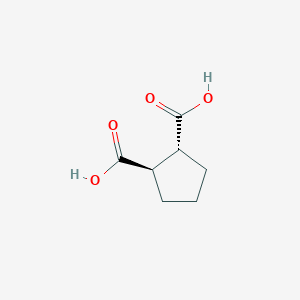

“trans-Cyclopentane-1,2-dicarboxylic acid” is a chemical compound with the molecular formula C7H10O4 . It has an average mass of 158.152 Da and a monoisotopic mass of 158.057907 Da . It has two defined stereocentres .

Synthesis Analysis

The synthesis of “trans-Cyclopentane-1,2-dicarboxylic acid” was first reported by Perkin in 1887 . The synthesis involves a sequence of reactions starting with diethyl malonate. This ester was alkylated with 1,3-dibromopropane to yield the ethyl ester of pentane-1,1,5,5-tetracarboxylic acid .

Molecular Structure Analysis

The molecule contains a total of 21 bonds, including 11 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 five-membered ring, 2 aliphatic carboxylic acids, and 2 hydroxyl groups .

Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 378.6±35.0 °C at 760 mmHg, and a flash point of 196.9±22.4 °C . It has 4 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds . Its polar surface area is 75 Å2, and its molar volume is 113.2±3.0 cm3 .

科学的研究の応用

Synthesis of trans-Cyclopentane-1,2-dicarboxylic Acid

The synthesis of trans-Cyclopentane-1,2-dicarboxylic acid has been a subject of study for many years . The procedure devised by Perkin in 1887, Fuson and Cole in 1938, and by Brenner in 1961 were investigated to determine which of these three offer the most practical method for the synthesis of trans-cyclopentane-1, 2 dicarboxylic acid . Perkins procedure is the most promising and the most practical procedure for the preparation of this diacid .

Building Block for Thermally Recyclable/Degradable Materials

The cyclobutane ring in CBDA-4 was cleaved upon heating, making it a promising building block for thermally recyclable/degradable materials . Scalable synthesis of β-truxinic acid (CBDA-4) was accomplished by capturing and photodimerizing a metastable crystalline solid of trans-cinnamic acid .

Synthesis of Ligands and Receptors

Trans-cyclopentane-1,2-dicarboxylic acid has been used in the synthesis of ligands and receptors . Its non-commercial availability, extreme instability and complexity of the classical reported syntheses have produced far less interest amongst chemists than its higher homologue trans-cyclohexane-1,2-diamine .

Chemical Sensitization of the Respiratory Tract

No validated or widely recognized test methods are currently available for the prospective identification of chemicals with the potential to cause respiratory allergy . The cellular and molecular mechanisms that result in the induction of chemical sensitization of the respiratory tract .

特性

IUPAC Name |

(1R,2R)-cyclopentane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c8-6(9)4-2-1-3-5(4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJCSAKCMTWGAH-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883675 | |

| Record name | 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-Cyclopentane-1,2-dicarboxylic acid | |

CAS RN |

1461-97-8 | |

| Record name | trans-1,2-Cyclopentanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-DL-cyclopentane-1,2-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the key characteristic of trans-1,2-Cyclopentanedicarboxylic acid highlighted in the research?

A1: The research primarily focuses on the ability of trans-1,2-Cyclopentanedicarboxylic acid to affect cell membrane permeability. This property is particularly relevant to studying the metabolism of microorganisms like Brucella abortus []. By influencing the cell membrane, this compound can alter the uptake and utilization of various substrates by the cell.

Q2: How does trans-1,2-Cyclopentanedicarboxylic acid compare to other compounds in terms of its effect on cellular permeability?

A2: trans-1,2-Cyclopentanedicarboxylic acid is identified as a succinic acid analog [, , ]. This structural similarity suggests that its impact on cell membrane permeability might share mechanisms with succinic acid, although the specific interactions and effects might differ.

Q3: Beyond its effect on cell membranes, what other applications of trans-1,2-Cyclopentanedicarboxylic acid are explored in the research?

A3: The research highlights the use of trans-1,2-Cyclopentanedicarboxylic acid as a ligand in coordination chemistry []. Specifically, it forms a one-dimensional hydrogen-bonded infinite chain structure with a Nickel(II) tetraaza macrocyclic complex. This application demonstrates the potential of trans-1,2-Cyclopentanedicarboxylic acid in building novel supramolecular structures with potential applications in materials science.

Q4: Is there any research on the electrolytic behavior of trans-1,2-Cyclopentanedicarboxylic acid?

A4: Yes, research has investigated the electrolytic dissociation of both cis and trans isomers of 1,2-Cyclopentanedicarboxylic acid []. Understanding the dissociation behavior is crucial for comprehending the distribution of potentially bioactive forms of the molecule in solution, which can influence its pharmacological properties.

Q5: What are the implications of studying the electrolytic dissociation of trans-1,2-Cyclopentanedicarboxylic acid?

A5: Studying the electrolytic dissociation of trans-1,2-Cyclopentanedicarboxylic acid provides valuable insights into its behavior in solution []. This knowledge is particularly important for pharmaceutical applications, as the dissociation of the molecule can directly impact its bioavailability and interaction with biological systems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

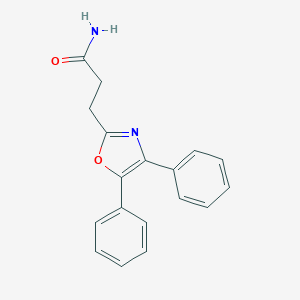

![1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B57771.png)